(+-)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide
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Overview
Description
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide is a complex organic compound that belongs to the class of bornyl derivatives. This compound is characterized by its unique structure, which includes a bornyl group attached to a butyramide backbone. The presence of hydroxyl groups and a dimethyl substitution on the butyramide moiety adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide typically involves the reaction of bornyl derivatives with appropriate butyramide precursors. One common method involves the use of bornyl chloride, which reacts with a butyramide derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Advanced purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The bornyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of bornyl derivatives with different functional groups.
Scientific Research Applications
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinctive bornyl group.
Mechanism of Action
The mechanism of action of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide involves its interaction with specific molecular targets and pathways. The bornyl group can interact with various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The hydroxyl and dimethyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bornyl diphosphate: A related compound involved in the biosynthesis of monoterpenes.
Bornyl acetate: Commonly used in fragrances and flavors.
Bornyl chloride: A precursor in the synthesis of various bornyl derivatives.
Uniqueness
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and dimethyl groups on the butyramide moiety, along with the bornyl group, imparts distinct chemical and biological properties that differentiate it from other bornyl derivatives.
This detailed article provides a comprehensive overview of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24629-81-0 |
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Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3-dimethyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide |
InChI |
InChI=1S/C16H29NO3/c1-14(2,9-18)12(19)13(20)17-11-8-10-6-7-16(11,5)15(10,3)4/h10-12,18-19H,6-9H2,1-5H3,(H,17,20) |
InChI Key |
RPDXREWDCAFJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C(C(C)(C)CO)O)C)C |
Origin of Product |
United States |
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